molecular formula C19H20O3 B1250199 Acerogenin L

Acerogenin L

Cat. No. B1250199
M. Wt: 296.4 g/mol
InChI Key: XXXWRTFKEKSSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acerogenin L is a natural product found in Alnus japonica and Acer nikoense with data available.

Scientific Research Applications

Osteoblast Differentiation and Bone Health

Acerogenin A, a compound related to Acerogenin L, extracted from Acer nikoense Maxim, has been found to stimulate osteoblast differentiation. This process is crucial for bone health and regeneration. Specifically, it influences cell proliferation in osteoblastic cells and increases the activity of alkaline phosphatase, a marker of bone formation. It also enhances the expression of genes essential for osteoblast differentiation, such as Osteocalcin, Osterix, and Runx2. The action of Acerogenin A is mediated through bone morphogenetic protein (BMP), which plays a key role in bone formation and repair (Kihara et al., 2011).

Biosynthesis Pathways

Research on the biosynthesis of acerogenin A provides insights into the metabolic pathways involved in its production. Phenylalanine and cinnamic acid have been identified as the primary precursors in this biosynthetic process. This understanding of biosynthesis is vital for exploring the potential large-scale production and therapeutic applications of acerogenin A and related compounds (Inoue et al., 1987).

Neuroprotection and Oxidative Stress

Acerogenin A demonstrates neuroprotective effects in neuronal cells under oxidative stress, a condition implicated in several neurodegenerative diseases like Parkinson’s and Alzheimer’s. It significantly reduces reactive oxygen species (ROS) and induces the expression of heme oxygenase-1 (HO-1), a vital enzyme in the body's defense against oxidative damage. The neuroprotective action of Acerogenin A involves the activation of the PI3K/AKT signaling pathways and nuclear accumulation of Nrf2, a key regulator of cellular response to oxidative stress (Lee et al., 2015).

Estrogenic Activity

Acerogenin C, another compound in the same family as Acerogenin L, shows significant estrogenic activity. It stimulates the proliferation of ER-positive MCF-7 cells and has a high affinity for estrogen receptors. This discovery opens potential avenues for using acerogenin C in treating postmenopausal complications such as hot flashes and osteoporosis (Kim et al., 2011).

Synthesis and Chemical Structure

The synthesis of acerogenins, including Acerogenin L, has been extensively studied to understand their chemical structure and potential for synthetic production. The research has led to the development of a general strategy for synthesizing acerogenin-type diarylheptanoids, which are crucial for exploring their therapeutic applications (Gonzalez & Zhu, 1999).

properties

Product Name

Acerogenin L

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-10-one

InChI

InChI=1S/C19H20O3/c20-16-4-2-1-3-14-6-10-17(11-7-14)22-19-13-15(5-9-16)8-12-18(19)21/h6-8,10-13,21H,1-5,9H2

InChI Key

XXXWRTFKEKSSKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(=O)C1)O

synonyms

acerogenin L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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